molecular formula C11H15NO4 B2785831 4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 796079-90-8

4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2785831
CAS RN: 796079-90-8
M. Wt: 225.244
InChI Key: BUDAPQLSIBPJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, or 4-IPC, is an organic compound that is used in a variety of scientific applications. It is an important chemical for research in synthetic organic chemistry, and its unique properties have made it a valuable tool for a variety of applications.

Scientific Research Applications

4-IPC has a variety of scientific research applications. It is used as a building block in organic synthesis, as a reagent in organic synthesis, and as a catalyst in organic synthesis. It is also used as a ligand in coordination chemistry and as a substrate in enzyme-catalyzed reactions. Additionally, 4-IPC has been used in the synthesis of various bioactive compounds, such as drugs, peptides, and natural products.

Mechanism of Action

The mechanism of action of 4-IPC is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a variety of complexes with other molecules. Additionally, 4-IPC has been shown to be capable of forming hydrogen bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-IPC are not well understood. However, it has been shown to have some antioxidant activity, as well as some anti-inflammatory and anti-microbial activity. Additionally, 4-IPC has been shown to have some potential for use as a drug delivery system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-IPC in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 4-IPC is relatively stable, making it an ideal choice for long-term experiments. However, there are some limitations to using 4-IPC in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 4-IPC can react with other molecules, which can lead to unexpected results.

Future Directions

There are a variety of potential future directions for 4-IPC research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential as a drug delivery system. Additionally, research could be conducted to explore its potential for use in the synthesis of other bioactive compounds, such as peptides and natural products. Finally, research could be conducted to explore its potential for use in other applications, such as catalysis and coordination chemistry.

Synthesis Methods

4-IPC is most commonly synthesized via a three-step reaction of propionic anhydride, isopropyl alcohol, and 3,5-dimethylpyrrole. The first step involves the reaction of propionic anhydride and isopropyl alcohol to form a propionate ester. The second step involves the reaction of the propionate ester with 3,5-dimethylpyrrole to form a propionate amide. The final step involves the reaction of the propionate amide with an acid-catalyzed dehydration reaction to form 4-IPC. This synthesis method is relatively simple and efficient, making it an ideal choice for research purposes.

properties

IUPAC Name

3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-5(2)16-11(15)8-6(3)9(10(13)14)12-7(8)4/h5,12H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDAPQLSIBPJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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